Cas no 1290047-50-5 (tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate)

Tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate is a protected amine derivative featuring a piperidine core with a tert-butoxycarbonyl (Boc) group and a 3-aminophenoxymethyl substituent. The Boc group enhances stability, facilitating handling and storage, while the aromatic amine moiety offers reactivity for further functionalization. This compound is valuable in pharmaceutical and agrochemical synthesis, serving as an intermediate in the development of bioactive molecules. Its structural versatility allows for selective deprotection or modification, making it useful in multi-step synthetic routes. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate structure
1290047-50-5 structure
Product Name:tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
CAS No:1290047-50-5
MF:C17H26N2O3
MW:306.399944782257
MDL:MFCD16620816
CID:5168386
Update Time:2025-05-19

tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate
    • tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
    • tert-Butyl4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
    • tert-butyl 4-[(3-aminophenoxy)methyl]piperidine-1-carboxylate
    • AB6526
    • 1-Piperidinecarboxylic acid, 4-[(3-aminophenoxy)methyl]-, 1,1-dimethylethyl ester
    • MDL: MFCD16620816
    • Inchi: 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12,18H2,1-3H3
    • InChI Key: JAFTVNPSTZRGOJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)N)CC1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 359
  • XLogP3: 2.8
  • Topological Polar Surface Area: 64.8

tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM493000-1g
tert-Butyl4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
1290047-50-5 97%
1g
$*** 2023-03-29
abcr
AB450856-250 mg
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate
1290047-50-5
250mg
€314.80 2023-04-22
abcr
AB450856-1 g
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate
1290047-50-5
1g
€705.00 2023-04-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD443366-1g
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
1290047-50-5 97%
1g
¥2611.0 2023-04-03
abcr
AB450856-250mg
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate; .
1290047-50-5
250mg
€319.10 2025-04-21
abcr
AB450856-1g
tert-Butyl 4-((3-aminophenoxy)methyl) piperidine-1-carboxylate; .
1290047-50-5
1g
€715.70 2025-04-21
Fluorochem
390006-250mg
TERT-BUTYL 4-((3-AMINOPHENOXY)METHYL) PIPERIDINE-1-CARBOXYLATE
1290047-50-5 95.0%
250mg
£253.00 2023-04-20
Fluorochem
390006-1g
TERT-BUTYL 4-((3-AMINOPHENOXY)METHYL) PIPERIDINE-1-CARBOXYLATE
1290047-50-5 95.0%
1g
£629.00 2023-04-20
Fluorochem
390006-5g
TERT-BUTYL 4-((3-AMINOPHENOXY)METHYL) PIPERIDINE-1-CARBOXYLATE
1290047-50-5 95.0%
5g
£2,516.00 2023-04-20
Ambeed
A582471-1g
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
1290047-50-5 97%
1g
$380.0 2024-04-24

Additional information on tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate

Introduction to Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate (CAS No. 1290047-50-5)

Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate, identified by its CAS number 1290047-50-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry.

The molecular structure of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group at the 1-position and an ester linkage connected to a phenoxymethyl group at the 4-position. This unique arrangement contributes to its distinctive chemical properties and reactivity, which are being explored for various applications in drug discovery.

In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. The presence of both an amine and an ester group in the structure of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate suggests its potential utility as a building block for the synthesis of more complex molecules. These functionalities can be further modified to create derivatives with enhanced pharmacological properties.

One of the most promising areas of research involving this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The piperidine core is a common motif in kinase inhibitors due to its ability to bind to the ATP-binding site of these enzymes. By incorporating additional functional groups, such as the tert-butyl and phenoxymethyl moieties, researchers aim to improve the potency and selectivity of these inhibitors.

Recent studies have demonstrated that derivatives of piperidine-based compounds can exhibit significant inhibitory activity against various kinases. For instance, modifications to the piperidine ring have been shown to enhance binding affinity and reduce off-target effects. The Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate structure provides a valuable scaffold for such modifications, allowing researchers to fine-tune its properties for specific therapeutic applications.

Another area where this compound shows promise is in the development of central nervous system (CNS) drugs. Piperidine derivatives have been widely used in the past to develop antipsychotic, antidepressant, and anxiolytic medications due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. The unique structural features of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate make it a candidate for designing new CNS active agents with improved efficacy and reduced side effects.

The synthesis of Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance the synthetic route but also allow for greater flexibility in modifying the structure for different applications.

In conclusion, Tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate (CAS No. 1290047-50-5) represents a promising chemical entity with potential applications in pharmaceutical research. Its unique molecular structure and functional groups make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this are expected to play a significant role in advancing drug discovery efforts worldwide.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd